2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide typically involves the condensation of benzo[d][1,3]dioxole derivatives with benzo[d]thiazole derivatives. One common method involves the use of ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate as a starting material . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzo[d][1,3]dioxole and benzo[d]thiazole moieties may play a crucial role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate: Shares the benzo[d][1,3]dioxole and benzo[d]thiazole moieties but differs in the functional groups attached.
Benzo[d][1,3]dioxol-5-yl acetate: Contains the benzo[d][1,3]dioxole moiety but lacks the benzo[d]thiazole structure.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its dual aromatic systems and functional groups make it a versatile compound for various applications in research and industry.
Biological Activity
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C18H16N2O3S with a molecular weight of 340.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a benzothiazole derivative, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C18H16N2O3S |
Molecular Weight | 340.4 g/mol |
CAS Number | 922557-35-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds incorporating benzo[d][1,3]dioxole and benzothiazole structures. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study assessed the cytotoxic effects of related compounds on three cancer cell lines: HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated that many derivatives exhibited strong antitumor activity with IC50 values significantly lower than that of standard drugs like doxorubicin.
Compound | IC50 (µM) | Cell Line |
---|---|---|
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 (HepG2) | HepG2 |
1.54 (HCT116) | HCT116 | |
4.52 (MCF7) | MCF-7 | |
Doxorubicin | 7.46 (HepG2) | HepG2 |
8.29 (HCT116) | HCT116 | |
4.56 (MCF7) | MCF-7 |
The mechanisms underlying the anticancer activity of compound 1 include:
- EGFR Inhibition : The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicated that treatment with compound 1 leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Cell cycle analysis revealed that compound 1 induces cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of compound 1 to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites on EGFR and other relevant targets, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-12-4-3-5-15-17(12)20-18(24-15)19-16(21)9-11-6-7-13-14(8-11)23-10-22-13/h3-8H,2,9-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFMEPYZRCCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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